molecular formula C25H25N3O4S2 B3207891 1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)ethanone CAS No. 1049196-37-3

1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)ethanone

Cat. No.: B3207891
CAS No.: 1049196-37-3
M. Wt: 495.6 g/mol
InChI Key: WLQZKKMBCSXXOH-UHFFFAOYSA-N
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Description

This compound features a piperazine core substituted with a benzo[d][1,3]dioxol-5-ylmethyl group and a thiazole ring linked via a thioether to a 2-oxo-2-phenylethyl moiety. The benzo[d][1,3]dioxole (methylenedioxyphenyl) group enhances metabolic stability, while the thiazole-thioether linkage may influence receptor binding affinity. Though direct synthetic details are absent in the provided evidence, analogous methods involve coupling halogenated intermediates with thiols or tetrazoles under basic conditions (e.g., triethylamine in ethanol) .

Properties

IUPAC Name

1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(2-phenacylsulfanyl-1,3-thiazol-4-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O4S2/c29-21(19-4-2-1-3-5-19)16-34-25-26-20(15-33-25)13-24(30)28-10-8-27(9-11-28)14-18-6-7-22-23(12-18)32-17-31-22/h1-7,12,15H,8-11,13-14,16-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLQZKKMBCSXXOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)CC4=CSC(=N4)SCC(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)ethanone is a complex organic molecule that exhibits significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, including its interactions with various biological targets, potential therapeutic applications, and relevant research findings.

Structural Characteristics

This compound contains several key structural motifs:

  • Piperazine Ring : Commonly found in pharmaceuticals, it enhances interactions with neurotransmitter receptors.
  • Benzo[d][1,3]dioxole Moiety : Contributes to the compound's lipophilicity and biological activity.
  • Thiazole and Phenylethyl Groups : These enhance the compound's ability to bind to specific biological targets.

Biological Activity Overview

The biological activity of this compound is primarily linked to its interaction with neurotransmitter receptors, particularly those involved in serotonin and dopamine pathways. Similar compounds have demonstrated potential in treating various neuropsychiatric disorders.

Key Findings

  • Neurotransmitter Receptor Interaction : Studies indicate that modifications in the piperazine ring can significantly influence receptor affinity and selectivity. This is crucial for developing drugs targeting specific neurological conditions.
  • Antimicrobial Properties : Related compounds have shown antimicrobial activity against various bacterial strains, suggesting that this compound may possess similar properties. For instance, derivatives with the benzo[d][1,3]dioxole group have been reported to exhibit antibacterial effects against Escherichia coli and Bacillus subtilis .
  • Anticancer Potential : Research has highlighted the compound's potential in cancer therapy. In vitro studies suggest that it may regulate biomarkers associated with apoptosis in cancer cells, indicating a role in cancer treatment strategies .

Comparative Analysis with Similar Compounds

A comparative analysis of structurally related compounds reveals unique aspects of this compound:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
4-(1,3-Benzodioxol-5-ylmethyl)piperazinePiperazine + benzo[d][1,3]dioxoleAntidepressant potentialLacks additional thiazole group
4-Chloro-N-(benzo[d][1,3]dioxol-5-yl)methylpiperazineSimilar core structureAntipsychotic activityDifferent substitution pattern
N-benzodioxole derivativeVariations in substituentsVaries widelyDifferent pharmacological profiles

Case Studies

Several studies have evaluated the biological activities of compounds similar to this compound:

  • Antibacterial Activity : A study tested various benzodioxole derivatives against bacterial strains and found significant antibacterial activity, particularly from compounds with bulky hydrophobic groups .
  • Anticancer Studies : Research involving carbonic anhydrase IX inhibitors demonstrated that related compounds could inhibit tumor growth and induce apoptosis in breast cancer cell lines .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

Key Structural Features:
  • Piperazine Core : Common in all compared compounds, enabling interactions with biological targets (e.g., enzymes, receptors).
  • Heterocyclic Substituents : Variations in substituents (e.g., benzothiazole, tetrazole, nitroimidazole) dictate physicochemical and pharmacological properties.
  • Linkage Chemistry : Thioether, sulfonyl, or carbonyl groups influence solubility, stability, and binding kinetics.
Comparative Analysis:
Compound Name / ID Molecular Weight Key Substituents Elemental Analysis (C/H/N) Notable Features Reference
Target Compound ~550 (estimated) Benzo[d][1,3]dioxol-5-ylmethyl, thiazole-thioether N/A High metabolic stability, lipophilic N/A
1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(((4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio)methyl)-1H-1,2,3-triazol-1-yl)ethanone (5i) 593.17 Benzothiazole, triazolylthio C:60.77%, H:4.63%, N:21.29% Anticandidate activity inferred from analogs
1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-((benzo[d]thiazol-2-ylthio)methyl)-1H-1,2,3-triazol-1-yl)ethanone (5j) 507.10 Dual benzothiazole-thioether C:54.31%, H:4.24%, N:19.39% Potential antimicrobial activity
1-[4-(1-Benzyl-2-ethyl-4-nitro-1H-imidazol-5-yl)-piperazin-1-yl]-2-(naphthalenylthio)ethanone (8) ~600 (estimated) Nitroimidazole, naphthalenylthio N/A Antiparasitic/antimicrobial applications
1-(4-{[1-(4-Fluorophenyl)-1H-tetrazol-5-yl]methyl}-1-piperazinyl)-2-(2-thienyl)ethanone ~430 (estimated) Tetrazole, thiophene N/A Enhanced electronic properties

Pharmacological and Physicochemical Properties

  • Metabolic Stability : Methylenedioxyphenyl groups are resistant to oxidative metabolism, unlike nitroimidazole derivatives (e.g., compound 8), which may undergo nitro-reduction .
  • Binding Affinity : Thioether linkages (target compound) vs. sulfonyl groups () may alter target interactions. Thioethers generally enhance hydrophobic interactions, while sulfonyl groups improve solubility.

Research Implications

  • Anticancer Potential: Benzothiazole-piperazine analogs (e.g., 5i, 5j) show antiproliferative activity, suggesting the target compound may exhibit similar effects with improved stability .
  • Antimicrobial Activity : Nitroimidazole derivatives () highlight the role of electron-withdrawing groups in targeting anaerobic pathogens, whereas the target compound’s neutral thioether may broaden spectrum .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)ethanone

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